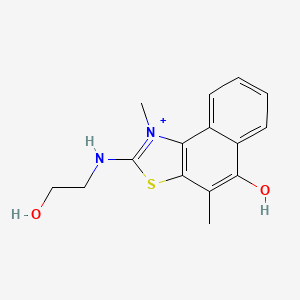
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol typically involves the formation of the thiazole ring followed by the introduction of the hydroxyethylamino and dimethyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler compound with a similar heterocyclic structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
2-Aminothiazole: Another thiazole derivative with an amino group.
Uniqueness
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol is unique due to its specific functional groups and complex structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81466-91-3 |
|---|---|
Formule moléculaire |
C15H17N2O2S+ |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)-1,4-dimethylbenzo[e][1,3]benzothiazol-1-ium-5-ol |
InChI |
InChI=1S/C15H16N2O2S/c1-9-13(19)11-6-4-3-5-10(11)12-14(9)20-15(17(12)2)16-7-8-18/h3-6,18-19H,7-8H2,1-2H3/p+1 |
Clé InChI |
NDMSSSOKNDYDRP-UHFFFAOYSA-O |
SMILES canonique |
CC1=C(C2=CC=CC=C2C3=C1SC(=[N+]3C)NCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



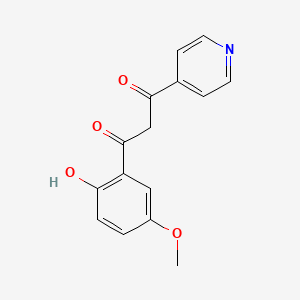
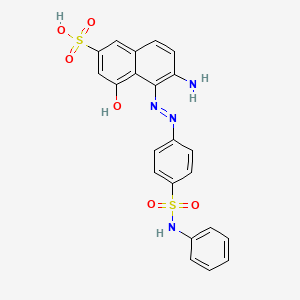
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)
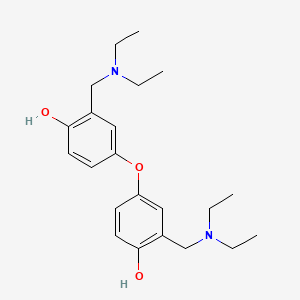


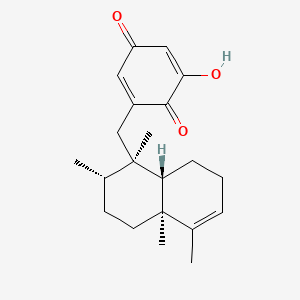


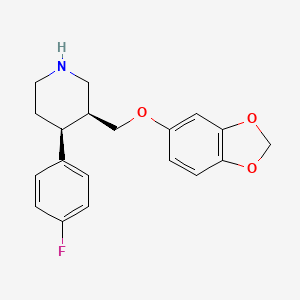
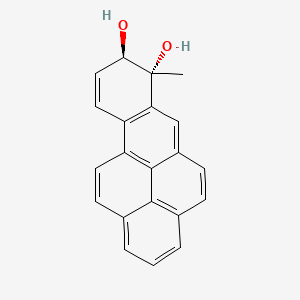
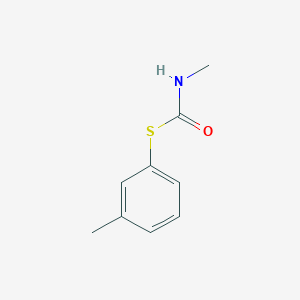
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
